
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3,4-dichlorobenzyloxy substituent on the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline typically involves multiple steps. One common approach starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the 3,4-dichlorobenzyloxy substituent through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and advanced purification techniques such as chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The 3,4-dichlorobenzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized proline derivatives, while substitution reactions can produce a variety of substituted proline compounds.
Applications De Recherche Scientifique
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs and treatments, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The 3,4-dichlorobenzyloxy substituent can interact with various biological pathways, potentially influencing enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R)-1-Fmoc-4-(3,4-dichlorophenyl)-L-proline
- (4R)-1-Fmoc-4-(3,4-dichlorobenzyl)-L-proline
- (4R)-1-Fmoc-4-(3,4-dichlorobenzoyl)-L-proline
Uniqueness
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H23Cl2NO5 |
|---|---|
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23Cl2NO5/c28-23-10-9-16(11-24(23)29)14-34-17-12-25(26(31)32)30(13-17)27(33)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,17,22,25H,12-15H2,(H,31,32) |
Clé InChI |
RCPLTLVBEBYXJR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


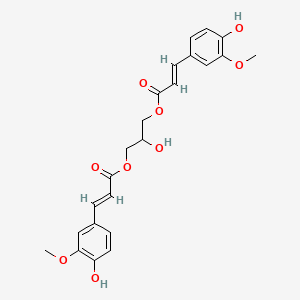
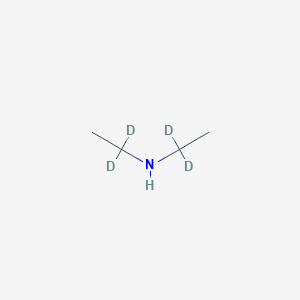
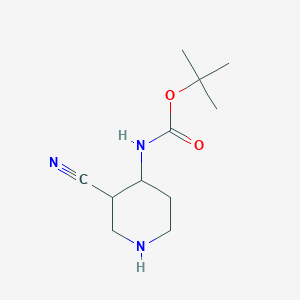
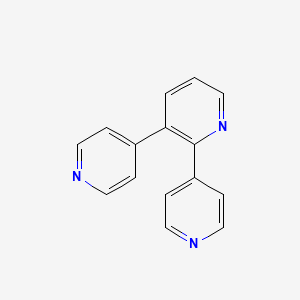
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
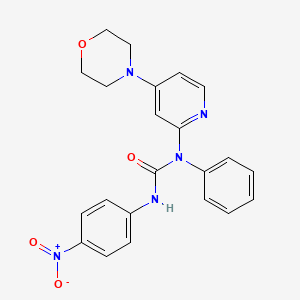


![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
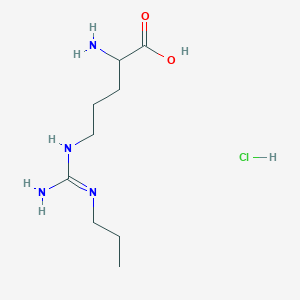

![rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis](/img/structure/B12303922.png)
